

2-Chloro-1-(3-nitrophenyl)ethanol physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-1-(3-nitrophenyl)ethanol

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Technical Guide: 2-Chloro-1-(3-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **2-Chloro-1-(3-nitrophenyl)ethanol**, with a focus on its synthesis and characterization. Due to the compound's nature as a specialized chemical intermediate, publicly available data on its physical properties is limited. This guide compiles the available information and supplements it with data on closely related isomers for comparative purposes.

Core Physical and Chemical Properties

Quantitative data for **2-Chloro-1-(3-nitrophenyl)ethanol** is not readily available in comprehensive public databases. The following table summarizes the known information for the target compound and provides data for related isomers to offer a comparative context.



| Property | 2-Chloro-1-(3- nitrophenyl)et hanol | (2-Chloro-3- nitrophenyl)m ethanol (Isomer) | 2-(4-Chloro-2- nitrophenyl)et hanol (Isomer) | 2-(3- Nitrophenyl)et hanol (Analogue) |
|----------------------|---|--|---|--|
| Molecular Formula | C ₈ H ₈ CINO₃ | C7H6CINO3[1] | C ₈ H ₈ CINO ₃ [2] | C8H9NO3[3] |
| Molecular Weight | 201.61 g/mol | 187.58 g/mol [1] | 201.61 g/mol [2] | 167.16 g/mol [3] |
| CAS Number | Not Found | 89639-98-5[1] | Not Found | 52022-77-2[3] |
| Melting Point | Data Not Available | Data Not Available | Data Not Available | 47-49 °C[3] |
| Boiling Point | Data Not Available | Data Not Available | Data Not Available | 141-146 °C @ 4 Torr[3] |
| Density | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Appearance | Reported as a product of synthesis | Data Not Available | Data Not Available | Data Not Available |

Synthesis and Experimental Protocols

The primary method for synthesizing chiral **2-Chloro-1-(3-nitrophenyl)ethanol** is through the asymmetric reduction of its corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethanone. A notable example is the enzymatic reduction using a whole-cell biocatalyst.

Enzymatic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

An effective method for producing (R)-**2-chloro-1-(3-nitrophenyl)ethanol** involves the use of the yeast Pichia minuta as a whole-cell biocatalyst. This process achieves high enantioselectivity and yield.[4]



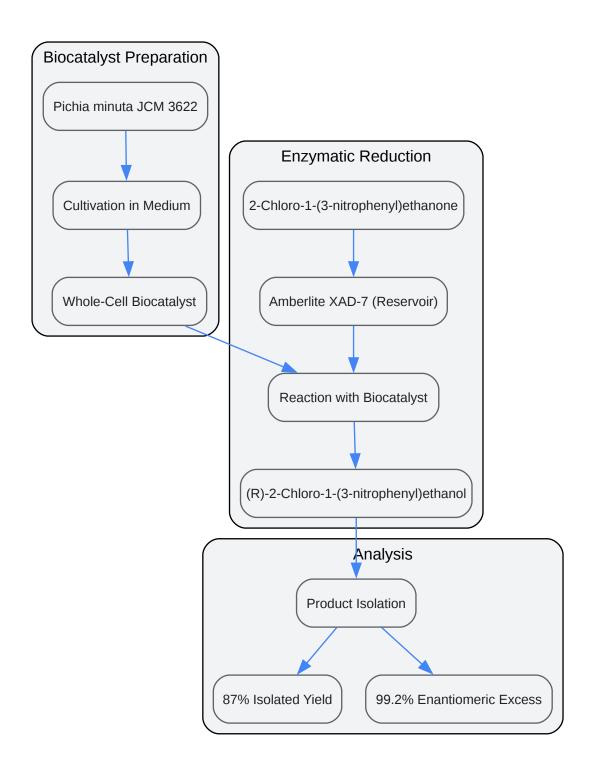




Experimental Protocol:

- Cultivation of Biocatalyst: Pichia minuta JCM 3622 is cultivated in a suitable medium to generate the whole-cell biocatalyst.
- Reaction Setup: The reduction of 2-chloro-1-(3-nitrophenyl)ethanone is carried out using the incubated whole-cell biocatalyst.
- Substrate Reservoir: To manage the hydrophobic, crystalline, and potentially toxic nature of the substrate, Amberlite XAD-7 resin is used as a reservoir.[4]
- Reaction Conditions: The specific reaction conditions such as temperature, pH, and incubation time are optimized for the biocatalyst.
- Product Isolation: Following the reaction, the product, (R)-2-chloro-1-(3-nitrophenyl)ethanol, is isolated from the reaction mixture.
- Yield and Purity: This method has been reported to yield the product with a 99.2% enantiomeric excess (ee) and an 87% isolated yield.[4]





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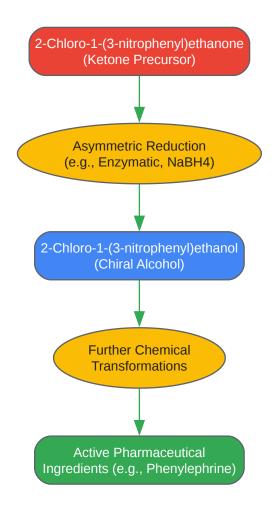
Enzymatic Synthesis Workflow

Chemical Reactivity and Logical Relationships



2-Chloro-1-(3-nitrophenyl)ethanol is a valuable chiral building block in organic synthesis. Its reactivity is primarily centered around the hydroxyl and chloro functional groups, as well as the nitro group on the aromatic ring.

The logical relationship for its synthesis and potential further reactions is outlined below. The key transformation is the reduction of the ketone precursor. The resulting chiral alcohol can then be used in subsequent synthetic steps, for example, in the synthesis of pharmacologically active molecules like (R)-phenylephrine.[4]



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Synthetic Pathway and Utility

Spectral Data

While a complete set of spectral data is not available in public repositories, the following represents typical characterization data that would be obtained for such a compound. The data



provided is for a closely related nitro-containing aromatic alcohol, 2-nitro-1-(3-nitrophenyl)ethanol, to serve as a reference.

Reference Spectral Data for a Related Compound:

- ¹H NMR (CDCl₃, 400 MHz): δ 5.61-5.64 (1H, m), δ 7.61 (1H, t, J=8 Hz), δ 7.79 (1H, d, J=8 Hz), δ 8.19 (1H, d, J=8 Hz), δ 8.31 (1H, s)[5]
- ¹³C NMR (CDCl₃, 125 MHz): δ 69.84, 80.71, 121.14, 123.77, 130.14, 132.15, 140.35, 148.45[5]
- IR (KBr pellet, vmax/cm⁻¹): v 3304, 3075, 2956, 2870, 1612, 1545, 1511, 1437, 1368, 1329, 1095, 1058, 775, 668[5]

It is imperative for researchers working with **2-Chloro-1-(3-nitrophenyl)ethanol** to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

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References

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